molecular formula C22H20FN7O2 B2514239 (4-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920184-53-8

(4-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2514239
CAS RN: 920184-53-8
M. Wt: 433.447
InChI Key: BWYJTMRYBYINMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20FN7O2 and its molecular weight is 433.447. The purity is usually 95%.
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Scientific Research Applications

5-HT2 Antagonist Activity

Research on related compounds demonstrates potential applications as 5-HT2 receptor antagonists. For example, derivatives with structural similarities have been shown to possess potent 5-HT2 antagonist activity, with certain compounds exhibiting greater activity than established antagonists like ritanserin, without showing alpha 1 antagonist activity in vivo. This suggests potential for applications in neuropsychiatric disorders or as investigative tools in neuroscience research (Watanabe et al., 1992).

Antimicrobial Activity

Triazole analogues of piperazine, including those with substituents such as 4-fluorophenyl, have shown significant inhibition of bacterial growth against human pathogenic bacteria. This highlights their potential as templates for developing new antimicrobial agents (Nagaraj et al., 2018).

Anticancer Activity

Compounds incorporating the triazole and pyrimidine ring systems have been investigated for their anticancer activities. Specific derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, suggesting their utility in cancer research or therapy development (Tumosienė et al., 2020).

Antihypertensive Agents

The exploration into 1,2,4-triazolo[1,5-alpha]pyrimidines for their antihypertensive activity indicates the potential for compounds with the specified chemical structure to serve as leads in the development of new antihypertensive drugs. Selected compounds have shown promising in vitro and in vivo antihypertensive effects, highlighting the therapeutic potential of this chemical framework (Bayomi et al., 1999).

Enzyme Inhibition for Parkinson's Disease

The synthesis of compounds related to the specified chemical structure for potential use as PET agents for imaging the LRRK2 enzyme in Parkinson's disease showcases an innovative application in neurodegenerative disease research. Such compounds could aid in the diagnosis or study of Parkinson's disease progression (Wang et al., 2017).

Future Directions

The compound and its derivatives could be further investigated for their potential as CDK2 inhibitors, which could be useful in cancer treatment . Further studies could also explore the compound’s antibacterial activity .

Mechanism of Action

properties

IUPAC Name

(4-fluorophenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O2/c1-32-18-4-2-3-17(13-18)30-21-19(26-27-30)20(24-14-25-21)28-9-11-29(12-10-28)22(31)15-5-7-16(23)8-6-15/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYJTMRYBYINMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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